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molecular formula C12H9BrO2 B1613122 6-Bromo-2-methoxy-1-naphthaldehyde CAS No. 247174-18-1

6-Bromo-2-methoxy-1-naphthaldehyde

Cat. No. B1613122
M. Wt: 265.1 g/mol
InChI Key: FZEXYGLVXBZDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546392B2

Procedure details

9.7 ml of TiCl4 (2.1 eq) and 4.2 ml of dichloromethyl methyl ether (1.1 eq) are dissolved in 20 ml of dichloromethane at 0° C. A solution of 10 g of 2-bromo-6-methoxynapthalene (1 eq) is added dropwise in such a way that the temperature does not exceed 5° C. The reaction mixture is stirred at RT over night, followed by the addition of 300 ml of 1% HCl. The organic and aqueous phases are separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are washed with saturated sodium chloride solution, dried over magnesium sulfate and evaporated to dryness on a rotary evaporator to obtain the desired product in quantitative yield (11 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.7 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](Cl)Cl.[Br:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17]C)[CH:13]=2)[CH:8]=1.Cl>ClCCl.Cl[Ti](Cl)(Cl)Cl>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([CH:12]=[O:17])=[C:3]([O:2][CH3:1])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
9.7 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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